molecular formula C30H26ClN9O13S4 B12728695 2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzene-1,4-disulphonic acid CAS No. 93924-01-7

2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzene-1,4-disulphonic acid

Cat. No.: B12728695
CAS No.: 93924-01-7
M. Wt: 884.3 g/mol
InChI Key: JMFQAOOSZDYBGF-UHFFFAOYSA-N
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Description

2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzene-1,4-disulphonic acid is a complex organic compound. It is characterized by its azo groups, which are known for their vivid colors and are commonly used in dyes and pigments. The compound’s structure includes multiple aromatic rings, sulfonic acid groups, and a triazine ring, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzene-1,4-disulphonic acid typically involves multiple steps:

    Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an amino group, resulting in the formation of an azo compound.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes, where the reactions are carried out in reactors under controlled temperatures and pressures. The use of catalysts and solvents is common to enhance reaction rates and yields. Purification steps, such as crystallization and filtration, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the azo groups are converted to nitro groups.

    Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Halogens, sulfonating agents.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Aromatic amines.

    Substitution: Various functionalized aromatic compounds.

Scientific Research Applications

2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methoxy-2-methylphenyl)azo)benzene-1,4-disulphonic acid has diverse applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.

    Biology: Employed in staining techniques to visualize biological tissues and cells.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of high-performance pigments and dyes for textiles and plastics.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions allow the compound to act as a redox mediator in various chemical processes. The sulfonic acid groups enhance its solubility in water, making it suitable for aqueous applications. The triazine ring provides stability and resistance to degradation, ensuring the compound’s longevity in various environments.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methoxyphenyl)azo)benzene-1,4-disulphonic acid
  • 2-((4-((4-((4-Chloro-6-((2,5-disulphophenyl)amino)-1,3,5-triazin-2-yl)methylamino)phenyl)azo)-5-methylphenyl)azo)benzene-1,4-disulphonic acid

Uniqueness

The presence of both methoxy and methyl groups in the compound’s structure distinguishes it from similar compounds. These groups influence the compound’s electronic properties, making it more reactive in certain chemical reactions. Additionally, the specific arrangement of the sulfonic acid groups enhances its solubility and stability compared to other azo compounds.

Properties

CAS No.

93924-01-7

Molecular Formula

C30H26ClN9O13S4

Molecular Weight

884.3 g/mol

IUPAC Name

2-[[4-chloro-6-[4-[[4-[(2,5-disulfophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-N-methylanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonic acid

InChI

InChI=1S/C30H26ClN9O13S4/c1-16-12-22(25(53-3)15-21(16)37-39-24-14-20(55(44,45)46)9-11-27(24)57(50,51)52)38-36-17-4-6-18(7-5-17)40(2)30-34-28(31)33-29(35-30)32-23-13-19(54(41,42)43)8-10-26(23)56(47,48)49/h4-15H,1-3H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,32,33,34,35)

InChI Key

JMFQAOOSZDYBGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)OC)N=NC3=CC=C(C=C3)N(C)C4=NC(=NC(=N4)NC5=C(C=CC(=C5)S(=O)(=O)O)S(=O)(=O)O)Cl

Origin of Product

United States

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